

# In-depth Technical Guide on the Target Selectivity Profile of VT-105

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | VT-105    |           |
| Cat. No.:            | B12370166 | Get Quote |

An examination of publicly available data reveals no specific therapeutic agent designated as **VT-105** with a characterized target selectivity profile. Comprehensive searches have yielded information on several distinct investigational compounds with similar alphanumeric names, but none correspond to a "**VT-105**" for which a detailed technical guide can be constructed.

The search results identified the following unrelated therapeutic candidates:

- TRC105: An antibody that was investigated in combination with other agents for the treatment of sarcoma and liver cancer.
- MB-105: A CAR T-cell therapy currently in clinical trials for T-cell lymphoma.[1][2][3]
- DLX105: A single-chain anti-TNF-α antibody that has been studied for the treatment of psoriasis.[4]

Without specific and publicly accessible scientific literature or clinical trial data for a compound definitively named **VT-105**, it is not possible to provide the requested in-depth technical guide. The core requirements of summarizing quantitative data, detailing experimental protocols, and creating visualizations of signaling pathways and experimental workflows cannot be fulfilled due to the absence of foundational information on the molecule's mechanism of action and binding characteristics.

Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are advised to consult peer-reviewed scientific journals, patent filings, and



clinical trial registries using the precise and complete nomenclature of the compound of interest. In the event that "**VT-105**" is an internal or preclinical designation, relevant data may not yet be in the public domain.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. cancernetwork.com [cancernetwork.com]
- 2. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 3. Trial Summary | NMDP<sup>™</sup> CTSS [ctsearchsupport.org]
- 4. The single-chain anti-TNF-α antibody DLX105 induces clinical and biomarker responses upon local administration in patients with chronic plaque-type psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide on the Target Selectivity Profile of VT-105]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370166#vt-105-target-selectivity-profile]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com